Fmoc-D-Selenomethionine
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Overview
Description
Fmoc-D-Selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium instead of sulfur. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. This compound is particularly useful in the study of peptide and protein interactions due to the unique properties conferred by the selenium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Selenomethionine typically involves the introduction of the Fmoc group to selenomethionine. The process begins with the protection of the amino group of selenomethionine using the Fmoc group. This is achieved by reacting selenomethionine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified using techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems also allows for better control over reaction parameters, leading to more consistent results .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Selenomethionine undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Selenoxide can be reduced back to selenide using reducing agents like β-mercaptoethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: β-mercaptoethanol in an organic solvent.
Substitution: Piperidine in DMF.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Free amino group of selenomethionine.
Scientific Research Applications
Fmoc-D-Selenomethionine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-D-Selenomethionine involves the unique properties of the selenium atom. Selenium can participate in redox reactions, acting as an antioxidant. In biological systems, selenium-containing compounds can interact with various enzymes and proteins, influencing their activity and stability. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Selenomethionine: Similar to Fmoc-D-Selenomethionine but with the L-configuration.
Fmoc-Selenocysteine: Contains selenium in place of sulfur in cysteine.
Fmoc-Methionine: Contains sulfur instead of selenium.
Uniqueness
This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and its role in biological systems make this compound a valuable tool in research. The D-configuration also provides different stereochemical properties compared to its L-counterpart .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIJGLAOGAWHTN-GOSISDBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Se]CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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